molecular formula C25H24N2OS B2664618 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide CAS No. 851412-26-5

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2664618
CAS No.: 851412-26-5
M. Wt: 400.54
InChI Key: UYPJCMWOLVVKEP-UHFFFAOYSA-N
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Description

2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Thioether Formation: The benzylated indole is reacted with a thiol compound, such as thiophenol, to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether with phenethylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Corresponding amine

    Substitution: Substituted indole derivatives

Scientific Research Applications

2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c28-25(26-16-15-20-9-3-1-4-10-20)19-29-24-18-27(17-21-11-5-2-6-12-21)23-14-8-7-13-22(23)24/h1-14,18H,15-17,19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPJCMWOLVVKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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